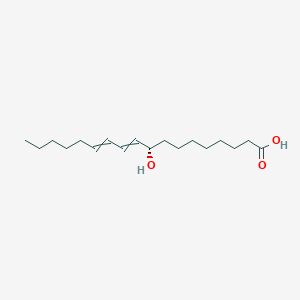

(9S)-9-hydroxyoctadeca-10,12-dienoic acid

Description

Contextualization as an Oxygenated Fatty Acid Metabolite (Oxylipin)

(9S)-9-HODE is an oxygenated metabolite of the essential omega-6 fatty acid, linoleic acid. ontosight.aiontosight.ai The formation of oxylipins like 9(S)-HODE begins with the enzymatic or non-enzymatic oxidation of PUFAs. nih.gov In mammals, the enzymatic production of these metabolites is primarily carried out by three classes of enzymes: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govfrontiersin.orgnih.gov Specifically, COX-1 and COX-2 can metabolize linoleic acid to hydroperoxy precursors which are then rapidly reduced to 9(S)-HODE and its stereoisomer, 9(R)-HODE. wikipedia.org The presence of 9(S)-HODE and other oxidized linoleic acid metabolites (OXLAMs) is often indicative of oxidative stress. wikipedia.org

Below is a table summarizing the key properties of (9S)-9-hydroxyoctadeca-10,12-dienoic acid.

| Property | Value |

| IUPAC Name | (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid nih.gov |

| Synonyms | 9(S)-HODE, alpha-dimorphecolic acid ontosight.ainih.gov |

| Molecular Formula | C18H32O3 nih.gov |

| Molecular Weight | 296.4 g/mol nih.gov |

| Parent Fatty Acid | Linoleic Acid ontosight.ainist.gov |

| Compound Class | Oxylipin, Hydroxy Fatty Acid ontosight.aimdpi.com |

This table provides a summary of the chemical and physical properties of this compound.

Scope and Significance in Contemporary Biochemical Research

The significance of (9S)-9-HODE in modern research stems from its diverse biological activities and its role as a signaling molecule. ontosight.aiontosight.ai It is implicated in a variety of cellular processes and has been linked to several physiological and pathological conditions. ontosight.aiontosight.ai Research has highlighted its pro-inflammatory properties and its involvement in the immune response. ontosight.airesearchgate.net

(9S)-9-HODE's functions are often mediated through its interaction with specific cellular receptors. For instance, it is a known ligand for the G protein-coupled receptor GPR132 (also known as G2A), which is highly expressed in immune cells like macrophages. nih.govfrontiersin.org It also activates peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are transcription factors involved in lipid metabolism and inflammation. wikipedia.orgnih.gov

The compound's role in various disease states is an active area of investigation. It is abundant in atherosclerotic lesions and is studied for its contribution to the progression of atherosclerosis. nih.gov Furthermore, 9(S)-HODE is involved in pain perception, acting as a potent activator of the TRPV1 receptor, which is associated with the sensation of heat and pain. wikipedia.org Its potential to serve as a biomarker for oxidative stress and metabolic disorders further enhances its research value. ontosight.ai Studies have also explored its effects on gene expression related to lipid uptake and synthesis in liver cells and its ability to modulate the insulin (B600854) signaling pathway. bham.ac.uknih.gov

The table below details some of the key research findings related to the biological activities of (9S)-9-HODE.

| Biological Activity | Research Finding |

| Inflammation | Exhibits pro-inflammatory properties and can enhance the number of polymorphonuclear leukocytes and macrophages in tissue. ontosight.airesearchgate.net |

| Cell Signaling | Acts as a ligand for the G protein-coupled receptor GPR132 and activates peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.orgnih.govnih.gov |

| Atherosclerosis | Found in abundance in atherosclerotic lesions and contributes to pro-inflammatory effects that may lead to plaque progression. nih.gov |

| Pain Perception | Potently activates the TRPV1 receptor, contributing to the perception of acute and chronic pain. wikipedia.org |

| Gene Expression | In HepG2 cells, it increases the expression of genes involved in lipid uptake and production, such as CD36, FASN, and PPARγ. nih.gov |

| Insulin Signaling | Activates the JNK pathway, leading to the activation of the FOXO family of transcription factors, which can antagonize insulin signaling. bham.ac.uk |

This table summarizes significant research findings on the various biological roles and activities of this compound.

Structure

3D Structure

Properties

CAS No. |

18104-44-4 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+/t17-/m1/s1 |

InChI Key |

NPDSHTNEKLQQIJ-RUDINFOGSA-N |

SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O |

Pictograms |

Irritant |

Synonyms |

(9S,10E,12E)-9-Hydroxy-10,12-octadecadienoic Acid; [S-(E,E)]-9-Hydroxy-10,12-octadecadienoic Acid; (+)-β-Dimorphecolic Acid; (S)-9-Hydroxy-10-trans,12-trans-octadecadienoic Acid; (S)-9-Hydroxy-10E,12E-octadecadienoic Acid; (S)-9-Hydroxy-trans,trans-1 |

Origin of Product |

United States |

Isomeric Forms and Stereochemistry of Hydroxyoctadecadienoic Acids

Stereoisomers of 9-Hydroxyoctadeca-10,12-dienoic Acid: (9S) vs. (9R) Configurations

The hydroxyl group at the 9th carbon position of 9-HODE creates a chiral center, leading to the existence of two stereoisomers, also known as enantiomers. These are designated as (9S)-HODE and (9R)-HODE based on the Cahn-Ingold-Prelog priority rules for chemical nomenclature. wikipedia.orgontosight.ai

(9S)-9-hydroxyoctadeca-10,12-dienoic acid (9(S)-HODE): In this configuration, the arrangement of substituents around the chiral carbon is assigned an 'S' (from the Latin sinister, for left). nih.gov This isomer is a known pro-inflammatory product of linoleic acid lipoxygenation. sigmaaldrich.com

(9R)-9-hydroxyoctadeca-10,12-dienoic acid (9(R)-HODE): This is the mirror image of the (9S) enantiomer, with the substituents arranged in an 'R' configuration (from the Latin rectus, for right). ontosight.ailarodan.com Enzymes like cyclooxygenase 1 and 2 (COX-1 and COX-2) can metabolize linoleic acid to produce both (9R)-HODE and, to a lesser extent, (9S)-HODE. wikipedia.org

These two stereoisomers are physically and chemically very similar but can interact differently with the chiral environments of biological systems, such as enzyme active sites and cell receptors.

Geometric Isomers: (10E,12Z) vs. (10E,12E) Configurations

In addition to stereoisomerism at the 9th carbon, 9-HODE exhibits geometric isomerism due to the presence of two double bonds at positions 10 and 12. ontosight.ai This isomerism relates to the orientation of the carbon chains attached to the double-bonded carbons. The designations 'E' (entgegen, German for "opposite") and 'Z' (zusammen, German for "together") are used to describe this geometry. ontosight.ai

The most commonly discussed geometric isomers for 9-HODE are:

(10E,12Z): This configuration features a trans double bond at the 10th carbon and a cis double bond at the 12th carbon. nih.gov The resulting molecule is (9S)-9-hydroxy-10(E),12(Z)-octadecadienoic acid, also known as α-Dimorphecolic acid. wikipedia.orgnih.gov

(10E,12E): In this form, both double bonds at the 10th and 12th carbons are in the trans configuration. ontosight.aimedchemexpress.com This results in a more linear molecular shape compared to the (10E,12Z) isomer. ontosight.ai

These geometric variations can arise together in cells and tissues, particularly under conditions of oxidative stress. wikipedia.org

Distinct Biological Activities and Research Implications of Isomeric Forms

The specific stereochemical and geometric configuration of 9-HODE isomers is critical to their biological function, with different forms often exhibiting distinct or even opposing effects. wikipedia.org Research has shown that these structural differences have significant implications for cellular processes.

Studies have revealed that the enantiomers of 9-HODE have differential effects on cell growth and apoptosis (programmed cell death). nih.gov The balance between the production of (S) and (R) forms within tissues could therefore be important for maintaining cellular homeostasis. nih.gov

The various isomers also display different activities as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism. portlandpress.com While many HODE isomers can bind to PPARγ, their ability to activate it varies significantly. Research indicates that 9-HODE isomers generally have lower PPARγ agonist activity compared to other regio-isomers like 10-, 12-, and 13-HODE. portlandpress.com Interestingly, one study found that the (9E,12E)-HODE isomer tended to decrease the expression of PPARγ-target genes during cell maturation. portlandpress.com

Furthermore, specific isomers have been linked to inflammatory pathways. 9(S)-HODE is recognized as a pro-inflammatory molecule. sigmaaldrich.com Its pro-inflammatory effects can be mediated through the GPR132 receptor, contributing to conditions like atherosclerosis. sigmaaldrich.comnih.gov More detailed molecular studies have shown that 9(S)-HODE can activate the JNK signaling pathway, which in turn activates the transcription factor dFOXO. bham.ac.uk This provides a molecular link between the presence of this specific fatty acid metabolite, inflammation, and the regulation of insulin (B600854) signaling. bham.ac.uk

| Isomer | Key Biological Activity | Research Finding |

|---|---|---|

| (9S)-HODE | Pro-inflammatory signaling | Activates the JNK pathway and dFOXO, linking it to inflammation and potentially insulin resistance. bham.ac.uk Acts through the GPR132 receptor. sigmaaldrich.comnih.gov |

| (9R)-HODE | Cell signaling | Exhibits differential effects on cell growth and apoptosis compared to its (S) enantiomer. nih.gov |

| 9-(10E,12E)-HODE | PPARγ modulation | Tended to decrease PPARγ-target gene expression in maturing 3T3-L1 cells. portlandpress.com |

| 9-HODE (general) | PPARγ agonism | Shows lower PPARγ agonist activity compared to other HODE regio-isomers (e.g., 13-HODE). portlandpress.com |

Biosynthesis and Enzymatic Pathways

Precursor Substrates and Initial Oxygenation

The formation of 9S-HODE begins with the oxygenation of a specific polyunsaturated fatty acid, leading to the formation of a hydroperoxy intermediate. This initial step is catalyzed by several classes of enzymes.

(9S)-9-hydroxyoctadeca-10,12-dienoic acid is a metabolite of the essential omega-6 fatty acid, linoleic acid. wikipedia.org Linoleic acid serves as the primary substrate for a variety of oxygenating enzymes that initiate the biosynthetic cascade leading to 9S-HODE and other related oxylipins. nih.gov The presence of a cis,cis-1,4-pentadiene structure in linoleic acid makes it susceptible to enzymatic oxidation. In biological systems, both free linoleic acid and linoleic acid esterified in lipids such as phospholipids (B1166683) and cholesterol esters can be converted into hydroperoxide precursors. wikipedia.orgnih.gov

The first committed step in the biosynthesis of 9-HODE is the introduction of a hydroperoxy group at the 9th carbon position of linoleic acid, forming 9-hydroperoxy-octadecadienoic acid (9-HPODE). nih.govnih.gov This reaction can be catalyzed by lipoxygenases and cyclooxygenases, which exhibit regio- and stereoselectivity.

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids. researchgate.net Specific lipoxygenases can introduce molecular oxygen at the C-9 position of linoleic acid to form 9S-HPODE. For instance, a lipoxygenase found in tomatoes is known to produce 9S-HPODE. gsartor.org Similarly, potato tubers contain a lipoxygenase pathway that forms 9-HPODE from linoleic acid. nih.govtandfonline.com Soybean lipoxygenase (LOX-1), while primarily forming 13-hydroperoxy-octadecadienoic acid (13-HPODE), can also contribute to the formation of 9-HPODE under certain conditions, although autoxidation can also lead to a mixture of hydroperoxide isomers. researchgate.net The murine 8(S)-lipoxygenase, a homolog of human 15-lipoxygenase-2, metabolizes linoleic acid predominantly to 9(S)-HpODE. wikipedia.org

| Enzyme Source | Primary Product from Linoleic Acid | Reference |

|---|---|---|

| Tomato Lipoxygenase | 9S-HPODE | gsartor.org |

| Potato Tuber Lipoxygenase | 9-HPODE | nih.gov |

| Soybean Lipoxygenase-1 | Primarily 13-HPODE, with some 9-HPODE formation | researchgate.net |

| Murine 8(S)-lipoxygenase | Predominantly 9(S)-HpODE | wikipedia.org |

Cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases, are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid. However, they can also utilize other polyunsaturated fatty acids as substrates, including linoleic acid. nih.govnih.gov Both COX-1 and COX-2 can metabolize linoleic acid to hydroperoxy derivatives. wikipedia.org The reaction catalyzed by COX enzymes predominantly yields 9(R)-HPODE, with smaller amounts of the 9(S)-HPODE stereoisomer being formed. wikipedia.org The production of HODE by endothelial cells is significantly reduced by COX inhibitors like acetylsalicylic acid and ibuprofen, suggesting the involvement of cyclooxygenase in their synthesis. nih.gov

| Enzyme | Substrate | Products | Reference |

|---|---|---|---|

| COX-1 and COX-2 | Linoleic Acid | Predominantly 9(R)-HPODE, with lesser amounts of 9(S)-HPODE | wikipedia.org |

Formation of 9-Hydroperoxy-octadecadienoic Acids (9-HPODE)

Reduction to 9-Hydroxyoctadeca-10,12-dienoic Acid

The hydroperoxy intermediate, 9-HPODE, is a relatively unstable compound and is rapidly converted to the more stable hydroxy derivative, 9-HODE.

In biological systems, the reduction of 9-HPODE to 9-HODE is an efficient enzymatic process. caymanchem.com This conversion is primarily carried out by peroxidases, particularly glutathione (B108866) peroxidases (GPx). nih.gov These enzymes utilize glutathione (GSH) as a reducing agent to convert the hydroperoxy group of 9-HPODE into a hydroxyl group, resulting in the formation of 9-HODE and oxidized glutathione (GSSG). nih.gov This rapid reduction is a crucial step, as hydroperoxides can otherwise undergo further reactions to form a variety of other oxidized lipid species. researchgate.net The resulting 9(S)-HODE is a stable oxidation product of linoleic acid. nih.gov

Non-Enzymatic Reduction Processes

This compound (9-HODE) is formed from its precursor, 9-hydroperoxy-octadecadienoic acid (9-HPODE). While enzymatic reduction by peroxidases is a primary route, non-enzymatic processes also contribute significantly to this conversion, particularly under conditions of oxidative stress. wikipedia.org

Oxidative stress in tissues can trigger the non-enzymatic oxidation of linoleic acid through free-radical-induced and singlet-oxygen-induced reactions. wikipedia.orgwikipedia.org These reactions generate various racemic mixtures of 9-HPODE, which are subsequently reduced to 9-HODE. wikipedia.org This non-enzymatic pathway typically produces approximately equal amounts of the S and R stereoisomers. wikipedia.orgwikipedia.org The initial hydroperoxide product, 9-HPODE, is unstable and is rapidly reduced to the more stable hydroxy derivative, 9-HODE. nih.gov One proposed non-enzymatic mechanism involves the gasotransmitter hydrogen sulfide (B99878) (H₂S), which may facilitate the conversion of hydroperoxy-octadecadienoic acids (HPODEs) to their corresponding hydroxy forms (HODEs). nih.gov

Table 1: Non-Enzymatic Formation Pathways of 9-HODE

| Initiating Condition | Key Reactants | Intermediate Product | Final Product | Stereochemistry |

|---|---|---|---|---|

| Oxidative Stress | Linoleic Acid, Free Radicals, Singlet Oxygen | 9-hydroperoxy-octadecadienoic acid (9-HPODE) | 9-hydroxyoctadeca-10,12-dienoic acid (9-HODE) | Racemic mixture (S and R isomers) wikipedia.orgwikipedia.org |

| General Reduction | 9-hydroperoxy-octadecadienoic acid (9-HPODE), Hydrogen Sulfide (H₂S) (postulated) | - | 9-hydroxyoctadeca-10,12-dienoic acid (9-HODE) | Not specified nih.gov |

Further Metabolic Conversions

Once formed, this compound can undergo further metabolic changes, including oxidation and esterification into cellular lipid pools.

Oxidation to 9-Oxo-octadecadienoic Acid (9-oxoODE)

This compound can be further metabolized through the oxidation of its allylic hydroxyl group to form 9-Oxo-octadecadienoic Acid (9-oxoODE). wikipedia.orgcaymanchem.com This conversion is catalyzed by a hydroxy-fatty acid dehydrogenase. nih.gov Specifically, the enzyme 13-HODE dehydrogenase, which is NAD-dependent and found in leukocytes, is known to catalyze the oxidation of 13-HODE to its ketone form and also acts on 9-HODE due to its substrate specificity. nih.gov This enzymatic reaction converts the hydroxyl group at the 9-position into a ketone group, yielding 9-oxoODE. wikipedia.orgnih.gov Both 9-oxoODE and 13-oxoODE have been identified in the plasma and mitochondrial membranes of rabbit reticulocytes, where they constitute about 2% of the total linoleate (B1235992) residues. caymanchem.com

Table 2: Enzymatic Oxidation of 9-HODE

| Substrate | Enzyme (Family) | Cofactor | Product |

|---|---|---|---|

| This compound (9-HODE) | 13-HODE dehydrogenase (Hydroxy-fatty acid dehydrogenase) nih.govnih.gov | NAD⁺ nih.gov | 9-Oxo-octadecadienoic Acid (9-oxoODE) wikipedia.orgcaymanchem.com |

Esterification and Storage Pools (e.g., Phosphatidylserine)

Similar to other unsaturated fatty acids, 9-HODE formed within cells is actively incorporated into cellular phospholipids. wikipedia.org This esterification primarily occurs at the sn-2 position of the phospholipid's glycerol (B35011) backbone. wikipedia.org A significant portion of these oxidized linoleate molecules becomes esterified into membrane lipids. caymanchem.com

Phosphatidylserine is a notable storage pool for 9-HODE. wikipedia.org When 9-HODE is esterified to the sn-2 position of phosphatidylserine, it is not terminally stored. Instead, it can be mobilized and released as a free fatty acid through the action of cytosolic phospholipase A2 upon cell stimulation. wikipedia.org This mechanism suggests that phospholipids, such as phosphatidylserine, serve as a dynamic reservoir for 9-HODE, allowing for its release to participate in signaling or other cellular processes when required. wikipedia.org The incorporation can also occur more directly through the in-situ oxidation of linoleic acid already bound within cellular phospholipids. wikipedia.org

Biological Roles and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

The biological activity of (9S)-9-hydroxyoctadeca-10,12-dienoic acid is exerted through its interaction with multiple cellular receptors and signaling pathways. These interactions can trigger a cascade of intracellular events, leading to changes in gene expression, ion channel activity, and cellular responses.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid and glucose metabolism. HODE isomers have been identified as endogenous ligands for PPARs, although their specific effects can vary between receptor isoforms and HODE stereoisomers.

This compound and its isomers are recognized as ligands for PPARγ. Studies have confirmed that various HODE isomers can directly bind to the PPARγ ligand-binding domain. nih.gov Structural analysis has revealed that two molecules of 9-HODE can simultaneously occupy the ligand-binding pocket of PPARγ. bham.ac.uk The binding of these lipids can initiate a conformational change in the receptor, leading to the regulation of target gene transcription.

The functional outcome of this binding is complex. Some research indicates that 9-HODE and 13-HODE act as PPARγ agonists, mediating an increase in the expression of target genes such as fatty acid binding protein-4 (FABP4) and the scavenger receptor CD36, which are involved in foam cell formation in macrophages. nih.govtaylorandfrancis.com However, other studies suggest that the transcriptional activity differs among HODE isomers. For instance, while 10-, 12-, and 13-HODE isomers can induce PPARγ-mediated transcriptional activation, the 9-(E,E)-HODE isomer has been observed to down-regulate the expression of PPARγ target genes in preadipocyte 3T3-L1 cells. nih.gov This suggests that 9-HODE may act as a partial or biased agonist, where its effect on gene transcription is dependent on the specific isomer and cellular context.

| Aspect of Interaction | Key Research Finding | Reference |

|---|---|---|

| Binding | All HODE isomers, including 9-HODE, directly bind to the PPARγ ligand-binding domain. | nih.gov |

| Structural Basis | Two molecules of 9-HODE can bind simultaneously within the PPARγ ligand-binding pocket. | bham.ac.uk |

| Agonist Activity | Acts as a PPARγ agonist, increasing expression of FABP4 and CD36 in macrophages. | nih.govtaylorandfrancis.com |

| Isomer-Specific Effects | The 9-(E,E)-HODE isomer can down-regulate PPARγ target gene expression in preadipocytes. | nih.gov |

The direct activation of Peroxisome Proliferator-Activated Receptor β (PPARβ), also known as PPARδ, by this compound is not well-established in the scientific literature. While PPARβ/δ is known to be activated by various endogenous fatty acids, specific evidence detailing an agonistic role for 9-HODE is lacking. mdpi.com Notably, research on the related isomer, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has shown that it binds to PPARδ but acts to decrease its activation and down-regulate its expression in colorectal cancer cells. nih.gov This suggests a potential antagonistic or inverse agonist role for certain HODE isomers at this receptor, rather than a simple activation mechanism.

While 9-HODE itself is not the primary agonist for PPARα, its oxidized metabolite, 9-oxo-octadecadienoic acid (9-oxoODA), has been identified as a potent PPARα agonist. researchgate.net Research has demonstrated that 9-oxoODA, found in sources such as tomatoes, effectively activates PPARα in hepatocytes. researchgate.netresearchgate.net This activation leads to the induced expression of PPARα target genes, which are integral to fatty acid oxidation. researchgate.net The functional consequences of this interaction include an increase in fatty acid uptake and a reduction in cellular triglyceride accumulation, highlighting a significant role for this 9-HODE derivative in managing lipid metabolism. researchgate.net

| Compound | Receptor | Effect | Downstream Consequence | Reference |

|---|---|---|---|---|

| 9-oxo-octadecadienoic acid (9-oxoODA) | PPARα | Potent Agonist | Induces expression of fatty acid oxidation genes; decreases triglyceride accumulation in hepatocytes. | researchgate.netresearchgate.net |

This compound is a known ligand for the G protein-coupled receptor G2A, also designated as GPR132. G2A is expressed in immune cells like macrophages and is implicated in inflammatory processes. The interaction between 9(S)-HODE and G2A triggers a series of intracellular signaling events. Upon binding, 9(S)-HODE activates G2A, which can couple to multiple Gα protein subunits, including Gαi, Gαq, and Gα13. This coupling leads to the inhibition of adenylyl cyclase (via Gαi) and the mobilization of intracellular calcium (via Gαq). This signaling pathway demonstrates that G2A functions as a specific receptor for oxidized free fatty acids like 9-HODE.

| Ligand | Receptor | Gα Proteins Coupled | Downstream Signaling Events | Reference |

|---|---|---|---|---|

| (9S)-9-HODE | G2A (GPR132) | Gαi, Gαq, Gα13 | Inhibition of adenylyl cyclase; Mobilization of intracellular calcium. | nih.gov |

The interaction of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key sensor of noxious stimuli, appears to occur through both direct and indirect mechanisms.

Several studies identify 9-HODE as an endogenous agonist of the TRPV1 channel. taylorandfrancis.com It has been shown to activate TRPV1 in sensory neurons and in heterologous expression systems, leading to calcium influx. taylorandfrancis.com The 9(S)-HODE enantiomer, in particular, has been found to activate TRPV1, although with lower efficacy compared to the well-known endovanilloid anandamide.

In addition to direct activation, 9-HODE can also indirectly modulate TRPV1 activity. This occurs through the G2A receptor pathway described previously. The activation of G2A by 9-HODE in dorsal root ganglion neurons leads to the sensitization of the TRPV1 channel. This sensitization is mediated by the activation of Protein Kinase C (PKC), a downstream effector of G2A signaling. The PKC-dependent phosphorylation of TRPV1 lowers its activation threshold, making the neuron more responsive to other stimuli like heat or capsaicin (B1668287).

| Mechanism | Description | Key Finding | Reference |

|---|---|---|---|

| Direct Activation | 9-HODE acts as an endogenous agonist, directly binding to and opening the TRPV1 channel. | Activates TRPV1 in sensory neurons, causing calcium influx and release of neuropeptides like iCGRP. | taylorandfrancis.com |

| Indirect Sensitization | 9-HODE binds to the G2A receptor, initiating a signaling cascade that sensitizes TRPV1. | The G2A-mediated pathway involves Protein Kinase C (PKC) activation, which lowers the activation threshold of TRPV1. |

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Regulation of Cellular Processes

This compound (9S-HODE) is a bioactive lipid that plays a crucial role in regulating fundamental cellular processes. Its effects are multifaceted, influencing immune and inflammatory responses, as well as the delicate balance between cell proliferation and programmed cell death.

Influence on Immune Responses and Inflammation

(9S)-9-HODE is recognized as a significant modulator of the immune system, with pronounced effects on inflammatory pathways. It can act as a signaling molecule that initiates and propagates inflammatory responses.

Research has identified (9S)-9-HODE as a potent pro-inflammatory mediator. wikipedia.orgnih.gov Its inflammatory actions are often mediated through the G protein-coupled receptor GPR132 (also known as G2A). wikipedia.orgnih.gov Upon binding to this receptor, 9-HODE can trigger a cascade of intracellular events that lead to the production and release of inflammatory cytokines. For instance, in human keratinocytes, 9(S)-HODE has been shown to stimulate the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and granulocyte-macrophage colony-stimulating factor (GM-CSF). wikipedia.org

In experimental models of wound healing, the local administration of 9-HODE induced a significant inflammatory response, characterized by an accumulation of polymorphonuclear leukocytes and macrophages. nih.gov This effect was specific to 9-HODE, as the precursor linoleic acid and the related compound 13-HODE did not produce the same inflammatory cell influx. nih.gov These findings underscore the compound's role in orchestrating inflammatory events in tissues. nih.govwikipedia.orgnih.gov

Table 1: Pro-inflammatory Effects of this compound

| Cell Type / Model | Observed Effect | Mediating Receptor | Key Findings |

|---|---|---|---|

| Human Keratinocytes | Stimulation of cytokine production (IL-6, IL-8, GM-CSF) | G2A (GPR132) | Contributes to chronic inflammation in skin photoaging. wikipedia.org |

| Experimental Wound Healing (Rat) | Induction of a strong inflammatory response | Not specified | Caused accumulation of polymorphonuclear leukocytes and macrophages. nih.gov |

| Human Macrophages | Stimulation of IL-1β mRNA expression and release | Not specified | Implicated in the inflammatory processes of atherosclerosis. wikipedia.org |

While direct evidence linking this compound to the regulation of intestinal IgA production is not detailed in the available research, its role in modulating other crucial immune-related pathways is well-documented. The compound's primary receptor in the immune system, GPR132, is predominantly expressed in lymphoid tissues and macrophages. nih.gov

(9S)-9-HODE influences macrophage function, which is central to both innate and adaptive immunity. It acts as a ligand for GPR132 expressed in macrophages, and this interaction is implicated in the pathogenesis of atherosclerosis, where macrophages play a key role. nih.gov The activation of GPR132 by 9-HODE can trigger signaling cascades involving intracellular calcium mobilization and MAP kinase activation. nih.gov Furthermore, 9-HODE can act as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a transcription factor that regulates inflammation and macrophage differentiation. nih.govbham.ac.uk This suggests that 9-HODE can influence macrophage phenotype and function, thereby impacting the broader immune response.

Cell Proliferation and Apoptosis Modulation

(9S)-9-HODE exerts significant control over cell cycle progression and programmed cell death, demonstrating the ability to both halt cell growth and trigger cellular suicide pathways.

The compound has been shown to inhibit the proliferation of various cell types. This anti-proliferative effect is often associated with the induction of cell cycle arrest. In human U937 monocytic cells, 9-HODE was found to inhibit cell proliferation by increasing the proportion of cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, in human keratinocytes, 9(S)-HODE was observed to inhibit proliferation through cell cycle arrest in the G0/G1-phase. wikipedia.org

In a study on EL4 mouse lymphoma cells, 9-(E,Z)-HODE, a stereoisomer of 9-HODE, demonstrated a dose-dependent inhibition of cell growth. This effect was stereospecific, as other isomers did not show the same growth-inhibitory activity. bham.ac.ukresearchgate.net The mechanism in this cell line was linked to the induction of G2/M phase arrest. bham.ac.ukresearchgate.net

Table 2: Effects of this compound on Cell Proliferation

| Cell Line | Effect | Mechanism |

|---|---|---|

| Human U937 (Monocytic) | Inhibition of proliferation | Increased proportion of cells in G0/G1 phase. nih.gov |

| Human Keratinocytes | Inhibition of proliferation | Cell cycle arrest in G0/G1-phase. wikipedia.org |

| EL4 Mouse Lymphoma | Inhibition of growth | Induction of G2/M phase arrest. bham.ac.ukresearchgate.net |

In addition to halting cell proliferation, (9S)-9-HODE can actively induce apoptosis, or programmed cell death. In the same study on human U937 cells where it inhibited proliferation, 9-HODE was also found to enhance apoptosis. nih.gov This pro-apoptotic action was not blocked by a PPARγ antagonist, suggesting a mechanism independent of this receptor in this context. nih.gov

Similarly, in EL4 mouse lymphoma cells, the growth inhibition caused by 9-(E,Z)-HODE was associated with the induction of apoptosis. researchgate.net Flow cytometry analysis confirmed that the compound led to an increase in apoptotic cells in a dose-dependent manner. bham.ac.ukresearchgate.net It has also been noted that different enantiomers of 9-HODE can have differential effects on cell growth and apoptosis, highlighting the stereospecificity of its biological actions. nih.govnih.govphysiology.org

Regulation via MicroRNA-messenger RNA Axes (e.g., miR-361-3p/BTG2)

This compound (9s-HODE) has been identified as a regulator of the microRNA-messenger RNA (mRNA) axis, specifically involving miR-361-3p and its target, B-cell translocation gene 2 (BTG2). This regulatory action has been observed in the context of acute myeloid leukemia (AML), a hematologic malignancy. nih.gov

Research has shown a significant negative correlation between the expression levels of miR-361-3p and BTG2 in AML specimens. nih.gov The compound 9s-HODE exerts an anti-AML effect by modulating this specific axis. It has been demonstrated that 9s-HODE reduces the viability of AML cells (HL-60) and induces apoptosis. nih.gov The mechanism for this is, at least in part, the regulation of the miR-361-3p/BTG2 pathway. The effects of 9s-HODE can be reversed by introducing miR-361-3p mimics, which underscores the compound's reliance on this axis to achieve its cellular effects. nih.gov A dual-luciferase reporter gene assay has confirmed the direct binding between miR-361-3p and the 3'-untranslated region of BTG2 mRNA. nih.gov

| Component | Observed Relationship/Effect | Role of 9s-HODE | Reference |

|---|---|---|---|

| miR-361-3p & BTG2 Expression | Significant negative correlation in AML specimens. | Modulates the balance between miR-361-3p and BTG2. | nih.gov |

| HL-60 Cell Viability | Reduced. | Induces anticancer effects. | nih.gov |

| HL-60 Cell Apoptosis | Induced. | Promotes programmed cell death. | nih.gov |

| Mechanism Confirmation | Effects of 9s-HODE are reversed by miR-361-3p mimics. | Confirms the targeting of the miR-361-3p/BTG2 axis. | nih.gov |

Cell Migration Inhibition (e.g., Endothelial Cells, Mononuclear Cells)

This compound (9S-HODE) demonstrates potent inhibitory effects on the migration of specific cell types, notably endothelial and mononuclear cells. This inhibitory action is dose-dependent and occurs within a micromolar concentration range. nih.gov

In studies using cultured porcine aortic endothelial cells and phytohaemagglutinin-stimulated human mononuclear cells, 9S-HODE caused a strong inhibition of migration at concentrations between 0.01 and 1 µM. nih.gov This effect appears to be specific, as another metabolite of polyenoic fatty acids, 15S-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HPETE), did not produce the same inhibitory result. nih.gov The ability of endothelial cells themselves to convert linoleic acid into 9-HODE suggests a potential endogenous regulatory role for this compound within the vascular wall. nih.gov

| Cell Type | Effective Concentration Range | Observed Effect | Reference |

|---|---|---|---|

| Porcine Aortic Endothelial Cells | 0.01 - 1 µM | Strong, dose-dependent inhibition of migration. | nih.gov |

| Human Mononuclear Cells (Phytohaemagglutinin-stimulated) | 0.01 - 1 µM | Strong, dose-dependent inhibition of migration. | nih.gov |

Lipid Metabolism Regulation (e.g., Triglyceride Accumulation, Acetyl-CoA Carboxylase Inhibition by 9-oxoODA)

The regulation of lipid metabolism by derivatives of 9-HODE is multifaceted, involving the modulation of triglyceride levels and influencing key enzymatic pathways. A significant actor in this context is 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxoODA), a metabolite of 9-HODE.

Triglyceride Accumulation: Research has identified 9-oxoODA as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα). The activation of PPARα is a critical mechanism for reducing the accumulation of triglycerides in hepatocytes. By stimulating PPARα, 9-oxoODA enhances the expression of target genes involved in fatty acid oxidation, thereby promoting the breakdown of fats and inhibiting the storage of triglycerides in liver cells.

Role of Acetyl-CoA Carboxylase: Acetyl-CoA carboxylase (ACC) is a pivotal enzyme in lipid metabolism, catalyzing the rate-limiting step in de novo fatty acid synthesis: the conversion of acetyl-CoA to malonyl-CoA. wikipedia.orgnih.gov The product, malonyl-CoA, not only serves as a building block for new fatty acids but also acts as a potent inhibitor of mitochondrial fatty acid oxidation by blocking carnitine palmitoyltransferase I (CPT-I). columbia.educolumbia.edu Therefore, inhibition of ACC is a therapeutic strategy for reducing fat synthesis and simultaneously promoting fat oxidation. researchgate.net

While there is no direct evidence showing that 9-oxoODA inhibits Acetyl-CoA Carboxylase, its mechanism as a PPARα agonist places it in opposition to the effects of ACC. PPARα activation promotes fatty acid oxidation, whereas ACC activity leads to the production of malonyl-CoA, which inhibits this process. nih.gov By activating PPARα, 9-oxoODA contributes to a metabolic shift towards lipid catabolism, thereby countering the lipogenic environment fostered by ACC activity.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 9S-HODE / 9s-HODE |

| 9-oxo-10(E),12(E)-octadecadienoic acid | 9-oxoODA |

| Acetyl-Coenzyme A | Acetyl-CoA |

| B-cell translocation gene 2 | BTG2 |

| Linoleic acid | |

| Malonyl-Coenzyme A | Malonyl-CoA |

| 15S-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid | 15-HPETE |

Occurrence, Distribution, and Production in Biological Systems

Plant Sources

The compound and its isomers have been identified in a range of plants. It has been reported in Carthamus oxyacanthus, a species of thistle, and in the roots and rhizomes of medicinal plants such as Valeriana fauriei and Valeriana officinalis nih.govbiosynsis.comnih.govacs.org. An ethanol (B145695) extract of Valeriana fauriei, in particular, was found to contain 9-hydroxy-10E,12Z-octadecadienoic acid biosynsis.com.

Another notable plant source is Dimorphotheca sinuata (Cape marigold), which is known to produce a significant amount of a closely related geometric isomer, dimorphecolic acid (9-hydroxy-10E,12E-octadecadienoic acid), in its seed oil. While the double bond at the 12-position is in the trans (E) configuration in the compound from Dimorphotheca, the subject of this article, sometimes referred to as α-dimorphecolic acid, has a cis (Z) configuration at that position wikipedia.orgmdpi.comresearchgate.net.

Table 1: Documented Plant Sources of (9S)-9-hydroxyoctadeca-10,12-dienoic acid and a Key Isomer

| Plant Species | Common Name | Compound/Isomer Found | Reference(s) |

|---|---|---|---|

| Carthamus oxyacanthus | Wild Safflower | 9-hydroxyoctadeca-10,12-dienoic acid | nih.govacs.org |

| Valeriana fauriei | - | (9S)-9-hydroxy-10E,12Z-octadecadienoic acid | nih.govbiosynsis.comacs.org |

| Valeriana officinalis | Valerian | 9-hydroxyoctadeca-10,12-dienoic acid | nih.govacs.org |

Microbial Production and Metabolism

Microorganisms are capable of producing a diverse array of fatty acid metabolites. The fungus Penicillium ubiquetum, isolated from a marine mussel, has been shown to produce α-dimorphecolic acid ((9S)-9-hydroxy-10E,12Z-octadecadienoic acid) nii.ac.jp. Additionally, research on the edible mushroom Agaricus blazei has led to the isolation of related compounds, such as (9R,10E,12Z)-9-acetoxyoctadeca-10,12-dienoic acid, indicating the presence of metabolic pathways capable of hydroxylating linoleic acid at the C-9 position mdpi.com.

In the context of food fermentation, lactic acid bacteria, such as Lactobacillus species, are well-known for their ability to metabolize linoleic acid researchgate.netnih.gov. This biohydrogenation process primarily leads to the formation of various isomers of conjugated linoleic acid (CLA) nih.govresearchgate.net. While these bacteria produce a range of hydroxy fatty acids from polyunsaturated fatty acids, the direct and significant production of this compound in common fermented foods is less documented compared to the production of CLAs and other metabolites like 10-oxo-12(Z)-octadecenoic acid nih.govnih.gov.

Mammalian Production

This compound is also produced endogenously in mammals, including in pigs and humans, where it functions as a signaling molecule.

The primary precursor for the synthesis of this compound in mammals is linoleic acid, an essential omega-6 fatty acid obtained from the diet researchgate.net. Several enzymatic pathways can convert linoleic acid into its hydroxylated derivatives.

Cyclooxygenases (COX): The enzymes COX-1 and COX-2 can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs). These intermediates are then rapidly reduced to their corresponding stable hydroxy derivatives (HODEs). While these enzymes predominantly form the 9(R)-HODE isomer, a smaller amount of 9(S)-HODE is also produced researchgate.net.

Cytochrome P450 (CYP): Microsomal CYP enzymes also metabolize linoleic acid into a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced to 9(S)-HODE and 9(R)-HODE. Reactions mediated by CYP enzymes typically yield a racemic mixture where the R stereoisomer is more abundant researchgate.net.

Human umbilical vein endothelial cells have been shown to convert linoleic acid into both 9-HODE and 13-HODE, with 9-HODE being the more abundant product under most conditions nii.ac.jp. Similarly, guinea-pig pulmonary macrophages metabolize linoleic acid to produce 9-hydroxy- and 13-hydroxy-octadecadienoic acid hmdb.ca.

The generation of 9-HODE in tissues can occur through both tightly regulated enzymatic processes and non-specific non-enzymatic pathways.

Enzymatic Production: As described above, enzymes like COX and CYP specifically catalyze the oxygenation of linoleic acid to produce HODEs researchgate.net. This enzymatic generation is often the primary route under normal physiological conditions.

Non-Enzymatic Production: In contrast, non-enzymatic oxidation of linoleic acid, driven by free radicals and oxidative stress, results in a roughly equal mixture of 9-HODE and 13-HODE.

The balance between these two pathways can shift depending on the physiological or pathological state of the tissue. For instance, studies on the progression of atherosclerosis have revealed distinct patterns. In early atherosclerotic lesions, the deposition of HODEs appears to be predominantly from enzymatic generation. However, in more advanced lesions, non-enzymatic generation becomes the major mechanism, likely due to the increased oxidative stress characteristic of later-stage disease.

Table 2: Comparison of HODE Generation Pathways in Tissues

| Pathway | Catalyst | Key Characteristics | Predominant Isomer(s) | Typical Context | Reference(s) |

|---|---|---|---|---|---|

| Enzymatic | Cyclooxygenases (COX), Cytochrome P450 (CYP) | Stereospecific, regulated | Varies by enzyme (e.g., COX favors 9(R)-HODE) | Normal physiology, early-stage disease | researchgate.net |

| Non-Enzymatic | Free radicals (Oxidative Stress) | Non-specific, random | Racemic mixture of 9-HODE and 13-HODE | Advanced disease states, high oxidative stress | |

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating 9S-HODE from its isomers, such as 13-HODE, and other fatty acids. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the sample matrix, the required level of sensitivity, and whether the analyte will be collected for further experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of HODE isomers. Both normal-phase and reversed-phase chromatography are utilized.

Normal-phase HPLC is particularly effective for separating geometric and positional isomers of HODEs. A common approach involves using a silica (B1680970) column with a non-polar mobile phase. For instance, a method for the simultaneous determination of four HODE isomers, including 9-HODE, in meat products employed an Absolute SiO2 column with an isocratic mobile phase of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V). cabidigitallibrary.org Detection is typically achieved using a photodiode array (PDA) detector set to 234 nm, which corresponds to the conjugated diene system present in the molecule. cabidigitallibrary.orggsartor.org This method has demonstrated good linearity and low detection limits, as detailed in the table below. cabidigitallibrary.org

Table 1: Performance Characteristics of a Normal-Phase HPLC Method for 9-HODE Analysis cabidigitallibrary.org

| Parameter | Value for 9-Z,E-HODE |

|---|---|

| Linearity Range (µg/mL) | 0.75-12.5 |

| Correlation Coefficient (R²) | 0.9992 |

| Limit of Detection (LOD) (µg/g) | 0.090 |

| Limit of Quantification (LOQ) (µg/g) | 0.32 |

| Average Recovery (%) | 89.33 |

Reversed-phase HPLC is also used, often for analyzing HODEs in plasma after lipid extraction and hydrolysis. researchgate.net To enhance sensitivity, which can be a limitation of standard UV detection for trace amounts in biological samples, pre-column derivatization with a fluorescent tag like 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (B1224126) (NT) can be employed. This approach has been shown to increase detection sensitivity by more than 15-fold compared to monitoring the native conjugated diene absorbance at 234 nm. researchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for quantifying hydroxy fatty acids. A critical prerequisite for GC analysis of non-volatile compounds like 9S-HODE is chemical derivatization to increase their volatility. nih.govacs.org This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to a methyl ester.

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. gsartor.orgnih.gov

The derivatized analytes are then separated on a capillary column, such as a DB-1 fused silica gel column. gsartor.org A typical temperature program involves an initial isothermal period followed by a gradual temperature ramp to elute the compounds. gsartor.org For example, a program might start at 80°C, ramp at 3°C/min to 280°C, and then hold for an isothermal period. gsartor.org This technique allows for the separation of different hydroxy fatty acid derivatives based on their retention times.

Spectrometric Techniques for Identification and Quantification

While chromatography separates compounds, spectrometry is essential for their structural elucidation and accurate quantification.

Mass Spectrometry (MS) and LC-MS/GC-MS Applications

Mass spectrometry is the cornerstone of 9S-HODE identification and quantification due to its high sensitivity and specificity. When coupled with either GC or LC, it provides a powerful analytical platform.

In GC-MS , following separation on the GC column, the derivatized 9S-HODE enters the mass spectrometer. Electron impact (EI) ionization is commonly used. acs.org The resulting mass spectrum contains a molecular ion peak (M+) and characteristic fragment ions that are used for identification. For the TMS methylate of 9S-HODE, characteristic ions include m/z 382 (M+), 311, 225 (base peak), 155, and 73. gsartor.org Quantification can be achieved using stable isotope dilution methods with deuterated internal standards, providing high accuracy. nih.govlipidmaps.org Negative ion chemical ionization is another GC-MS technique that offers high sensitivity for these compounds. nih.gov

LC-MS/MS is increasingly used for analyzing oxidized linoleic acid metabolites. nih.gov Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS), for instance, provides accurate mass data that aids in the simultaneous characterization of target metabolites in complex samples like plasma. nih.gov This technique allows for the quantification of 9-HODE alongside other related metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds. For 9S-HODE, NMR was instrumental in its initial identification and characterization from natural sources like the plant Glechoma hederacea. nih.govresearchgate.net Both 1D (¹H NMR) and 2D NMR techniques are used to determine the precise arrangement of atoms, including the position of the hydroxyl group and the configuration of the double bonds (E,Z), confirming the structure as (9S,10E,12Z)-9-hydroxy-10,12-octadecadienoic acid. nih.govresearchgate.net

Detection and Quantification in Complex Biological Matrices

Analyzing 9S-HODE in biological matrices such as plasma, tissues, or food products presents unique challenges due to the complexity of the sample and the low concentrations of the analyte. cabidigitallibrary.orgresearchgate.netnih.gov The analytical workflow typically involves several key steps:

Lipid Extraction: Total lipids are first extracted from the sample using organic solvents.

Hydrolysis (Saponification): Since most 9S-HODE in biological systems is esterified in complex lipids, an alkaline hydrolysis step is required to release the free fatty acid. researchgate.net

Purification: Solid-phase extraction (SPE) is often used to purify the sample and concentrate the analytes before instrumental analysis. cabidigitallibrary.org

Analysis: The purified extract is then analyzed by HPLC or GC-MS.

Using these methods, researchers have successfully quantified 9-HODE in various matrices. For example, an HPLC-PDA method found 9-Z,E-HODE levels ranging from 2.37 to 11.02 µg/g in various meat products. cabidigitallibrary.org In rat plasma, an LC-Q-TOFMS method determined the mean concentration of 9-HODE to be 57.8 nmol/L. nih.gov A GC-MS method was sensitive enough to measure lipid peroxidation products in as little as 1 mg of tissue under normal physiological conditions. nih.gov These quantitative data are crucial for correlating the levels of 9S-HODE with specific biological or pathological states.

Challenges in Isomer Discrimination

The analysis of (9S)-9-hydroxyoctadeca-10,12-dienoic acid is complicated by the existence of numerous isomers, each presenting unique analytical challenges. Distinguishing this specific compound from its isomers is a critical task in lipidomics, as different isomers can have distinct biological activities. The isomers of 9-hydroxyoctadeca-10,12-dienoic acid can be broadly categorized into regio-isomers and stereoisomers (enantiomers and diastereomers).

Regio-isomers: These isomers differ in the position of the hydroxyl group along the fatty acid chain. For example, 9-hydroxyoctadeca-10,12-dienoic acid (9-HODE) is a regio-isomer of 13-hydroxy-9,11-octadecadienoic acid (13-HODE). The analysis of these compounds is challenging due to the large number of possible regio-isomers that can be formed from various fatty acids. nih.govnih.gov

Stereoisomers: These have the same chemical formula and connectivity but differ in the spatial arrangement of atoms.

Enantiomers: this compound is the S-enantiomer at the C9 position. Its mirror image is the (9R) enantiomer.

Diastereomers (Geometric Isomers): The two double bonds at positions 10 and 12 can exist in different cis (Z) or trans (E) configurations, leading to isomers such as (10E, 12Z), (10E, 12E), (10Z, 12E), and (10Z, 12Z).

The primary analytical difficulty lies in the similar physicochemical properties of these isomers, which often leads to co-elution in standard chromatographic systems and identical responses in mass spectrometry detectors. A single high-performance liquid chromatography (HPLC) protocol may be insufficient to distinguish between closely related isomers, such as different geometric isomers of conjugated dienoic acids. psu.edu

Advanced analytical techniques are required to achieve effective separation and identification:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for fatty acid analysis. rsc.org However, the presence of the hydroxyl group affects chromatography. rsc.org Therefore, derivatization is a key step, often converting the hydroxyl group into a silyl (B83357) ether, to improve volatility and chromatographic resolution, and to generate characteristic fragmentation patterns in the mass spectrometer that can help identify the molecule. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and sensitive method for analyzing hydroxy fatty acids and their esters. nih.govnih.govresearchgate.net LC-MS can often be performed without derivatization. rsc.org To resolve the various isomers, specialized chromatographic methods are necessary.

Chiral Chromatography: To separate enantiomers like (9S)-HODE from (9R)-HODE, chiral phase HPLC is required. nih.gov For instance, chiral columns with selectors like cellulose (B213188) tribenzoate have been used to separate the R and S enantiomers of other hydroxy fatty acids, a technique applicable to 9-HODE analysis. nih.gov

| Isomer Type | Example | Analytical Challenge | Primary Analytical Approach |

|---|---|---|---|

| Regio-isomer | 9-HODE vs. 13-HODE | Similar mass; requires chromatographic separation to distinguish position of the hydroxyl group. | LC-MS/MS, GC-MS (with derivatization) |

| Enantiomer | (9S)-HODE vs. (9R)-HODE | Identical physical properties in a non-chiral environment; requires a chiral selector for separation. | Chiral Phase HPLC-MS/MS |

| Diastereomer (Geometric) | (10E, 12Z) vs. (10E, 12E) | Similar polarity and structure can lead to co-elution in standard reverse-phase chromatography. | Specialized HPLC conditions, potentially silver-ion chromatography |

Stability Considerations in Sample Analysis

The chemical structure of this compound—containing a hydroxyl group and a conjugated diene system—makes it susceptible to degradation and transformation during sample collection, storage, and analysis. rsc.org Ensuring the integrity of the analyte from sample acquisition to data readout is crucial for accurate quantification and identification.

Key stability concerns include:

Oxidation: The allylic hydroxyl group and the conjugated double bonds are prone to oxidation, which can be initiated by exposure to air, light, or trace metals. This can lead to the formation of various degradation products, altering the measured concentration of the target analyte.

Isomerization: The geometry of the double bonds can be altered by exposure to heat, light, or acidic/basic conditions, leading to the interconversion of geometric isomers (e.g., Z/E to E/E). This is a significant issue as it can change the isomeric profile of the sample.

Dehydration: The hydroxyl group can be eliminated, particularly under acidic conditions or at elevated temperatures (e.g., in a GC injection port if not derivatized), to form an additional double bond, creating a conjugated triene system.

The entire analytical workflow must be carefully controlled to minimize these degradation pathways. General principles for stability testing of chemical substances, such as those outlined by the World Health Organization (WHO), recommend evaluating the impact of temperature, humidity, and light on the compound. who.intich.org While these guidelines are for long-term storage of active ingredients, the principles are relevant to the short-term stability required during analysis. Stress testing can help identify likely degradation products and establish the stability-indicating power of the analytical methods used. ich.org

Mitigation strategies during analysis include:

Sample Handling: Samples should be processed quickly at low temperatures and protected from light. Antioxidants may be added to prevent oxidative degradation.

Storage: Biological samples are typically stored at -80°C to minimize enzymatic and chemical degradation prior to analysis.

Extraction: The use of deoxygenated solvents and carrying out extraction procedures under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Analysis: For GC-based methods, derivatization of the hydroxyl group is a critical step to prevent thermal degradation in the injector and to improve chromatographic performance. rsc.org For LC-MS, optimizing mobile phase pH and keeping analytical run times as short as possible can help maintain compound integrity.

| Analytical Stage | Potential Stability Issue | Mitigation Strategy |

|---|---|---|

| Sample Collection & Handling | Enzymatic or non-enzymatic oxidation | Rapid processing at low temperatures; use of antioxidants; protection from light. |

| Sample Storage | Degradation due to temperature and light | Long-term storage at -80°C; use of amber vials to protect from light. |

| Sample Extraction | Solvent-induced degradation; oxidation | Use of deoxygenated solvents; work under an inert atmosphere (e.g., nitrogen). |

| Chromatographic Analysis (GC/LC) | Thermal degradation (GC); isomerization due to mobile phase or temperature (LC). | Derivatization for GC analysis; optimization of LC conditions (pH, temperature); minimizing analysis time. |

Synthetic Strategies and Preparative Methods for Research

Chemo-Enzymatic Synthesis (e.g., Lipoxygenase-mediated Synthesis)

Chemo-enzymatic methods are widely employed for the synthesis of (9S)-9-hydroxyoctadeca-10,12-dienoic acid due to their high stereospecificity and regioselectivity. These methods typically utilize enzymes like lipoxygenases to introduce a hydroperoxy group into linoleic acid, which is subsequently reduced to the corresponding hydroxy derivative.

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The synthesis of 9S-HODE often involves the use of potato 5-lipoxygenase, which functions as a 9-lipoxygenase on linoleic acid. gsartor.org In a typical procedure, linoleic acid is incubated with purified potato 5-lipoxygenase in a buffered solution. gsartor.org This enzymatic reaction yields (9S)-hydroperoxyoctadeca-10,12-dienoic acid (9S-HPODE). The unstable hydroperoxide is then reduced to the more stable alcohol, 9S-HODE, using a reducing agent such as sodium borohydride (B1222165) (NaBH4) or stannous chloride (SnCl2). gsartor.orggsartor.org Purification of the final product is commonly achieved through silica (B1680970) column chromatography. gsartor.org

Similarly, lipoxygenase from tomatoes can be utilized for the synthesis of 9S-HPODE, which is then reduced to 9S-HODE. gsartor.org The general chemo-enzymatic pathway can be summarized as follows:

Linoleic Acid ---(Lipoxygenase, O2)---> (9S)-9-hydroperoxyoctadeca-10,12-dienoic acid (9S-HPODE) ---(Reduction, e.g., NaBH4)---> This compound (9S-HODE)

Another enzymatic pathway involves cyclooxygenases (COX-1 and COX-2). These enzymes can metabolize linoleic acid to a lesser extent to 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), which is then reduced to 9(S)-HODE. wikipedia.org

Enzymatic Synthesis of this compound

| Enzyme Source | Substrate | Intermediate Product | Final Product |

|---|---|---|---|

| Potato 5-lipoxygenase | Linoleic Acid | (9S)-9-hydroperoxyoctadeca-10,12-dienoic acid | This compound |

| Tomato lipoxygenase | Linoleic Acid | (9S)-9-hydroperoxyoctadeca-10,12-dienoic acid | This compound |

Chemical Synthesis Routes from Linoleic Acid and Derivatives

Purely chemical methods provide an alternative to enzymatic syntheses, particularly for producing racemic mixtures or analogs that are not accessible through biocatalysis. Non-enzymatic oxidation of linoleic acid can generate 9-HODE. For instance, free-radical induced and singlet-oxygen-induced oxidations of linoleic acid can produce racemic mixtures of 9-hydroperoxyoctadecadienoic acid (9-HpODE), which is subsequently reduced to a racemic mixture of 9-HODE. wikipedia.org

A more controlled multi-step chemical synthesis can also be envisioned, starting from linoleic acid or a derivative thereof. A general strategy would involve:

Protection of the carboxylic acid group: The carboxylic acid moiety of linoleic acid would first be protected, for example, as a methyl or ethyl ester, to prevent its interference in subsequent reactions.

Allylic oxidation: The protected linoleic acid would then undergo a regioselective allylic oxidation to introduce an oxygen functionality at the C-9 position. Reagents such as selenium dioxide or chromium-based oxidants could potentially be employed, although controlling the regioselectivity might be challenging.

Reduction of the oxidized intermediate: The resulting keto or other oxidized intermediate at the C-9 position would then be reduced to the hydroxyl group. The choice of reducing agent would determine the stereochemistry of the product. Use of a non-stereoselective reducing agent like sodium borohydride would yield a racemic mixture of 9(S)- and 9(R)-HODE.

Deprotection: Finally, the protecting group on the carboxylic acid would be removed to yield 9-HODE.

While a detailed total synthesis of this compound from simple precursors is complex, the synthesis of related compounds like dimorphecolic acid has been achieved and provides a framework for potential synthetic routes.

Production of Specific Stereoisomers and Analogs

The production of specific stereoisomers of 9-hydroxyoctadeca-10,12-dienoic acid is critical for understanding their distinct biological activities.

Stereoisomers:

(9S)-HODE: As detailed in section 7.1, the (9S) enantiomer is selectively produced using enzymes like potato 5-lipoxygenase. gsartor.org

(9R)-HODE: The (9R) enantiomer can also be produced through enzymatic means. Cyclooxygenases (COX-1 and COX-2) metabolize linoleic acid predominantly to 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), which is then reduced to 9(R)-HODE. wikipedia.org Cytochrome P450 enzymes also produce a mixture of 9(S)- and 9(R)-HpODE, with a predominance of the R stereoisomer. wikipedia.org

Analogs:

The synthesis of analogs of this compound allows for structure-activity relationship studies.

Deuterated Analogs: Isotopically labeled analogs are valuable as internal standards in mass spectrometry-based quantification. For example, 9(S)-HODE-d4, a deuterated version of 9(S)-HODE, can be synthesized for such purposes.

Oxidized Analogs: The ketone derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE), is a metabolite of 9-HODE. wikipedia.org It can be synthesized from 9-HODE through oxidation of the hydroxyl group, for instance, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Geometric Isomers: Other isomers, such as (9S)-hydroxy-10E,12E-octadecadienoic acid ((9S)-EE-HODE), exist and can be formed under conditions of oxidative stress. wikipedia.org Their specific synthesis would require methods that control the geometry of the double bonds.

The synthesis of dimorphecolic acid, which has a similar structure to 9-HODE, has also been explored and can provide insights into the preparation of other structural analogs.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 9S-HODE |

| Linoleic Acid | |

| (9S)-9-hydroperoxyoctadeca-10,12-dienoic acid | 9S-HPODE |

| Sodium borohydride | NaBH4 |

| Stannous chloride | SnCl2 |

| (9R)-9-hydroxyoctadeca-10,12-dienoic acid | 9R-HODE |

| (9R)-9-hydroperoxyoctadeca-10,12-dienoic acid | 9R-HpODE |

| 9(S)-HODE-d4 | |

| 9-oxo-10(E),12(Z)-octadecadienoic acid | 9-oxo-ODE |

| (9S)-hydroxy-10E,12E-octadecadienoic acid | (9S)-EE-HODE |

| Dimorphecolic acid | |

| Selenium dioxide |

Emerging Research Areas and Future Perspectives

Elucidation of Novel Receptors and Signaling Pathways

A pivotal area of emerging research is the identification and characterization of receptors that mediate the effects of (9S)-9-HODE. Understanding these receptors and their downstream signaling cascades is crucial for deciphering the molecule's precise biological roles.

Key receptors identified as targets for 9-HODE and its related isomers include G protein-coupled receptor 132 (GPR132), Transient Receptor Potential Vanilloid 1 (TRPV1), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.gov

G protein-coupled receptor 132 (GPR132): Also known as G2A, this receptor is highly expressed in immune cells like macrophages. nih.gov (9S)-HODE is a potent ligand for human GPR132. researchgate.netwikipedia.org Activation of GPR132 by 9-HODE can trigger pro-inflammatory signaling pathways, contributing to conditions like atherosclerosis. nih.govwikipedia.org Downstream signaling from GPR132 can involve pathways such as PLC/Ca²⁺, G13/Rho, and Ras/extracellular signal-regulated kinase (ERK). GPR132 activation by 9-HODE can also sensitize other receptors, like TRPV1, through a Gαq and protein kinase C (PKC) dependent mechanism. researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel, also known as the capsaicin (B1668287) receptor, is a key player in pain and heat sensation. researchgate.net Several oxidized linoleic acid metabolites (OXLAMs), including 9-HODE, can directly activate TRPV1. researchgate.netmdpi.com This interaction is implicated in mediating pain perception, particularly in the context of inflammatory hyperalgesia. wikipedia.orgmdpi.com The activation of TRPV1 by 9-HODE can lead to an influx of calcium ions, initiating neuronal signaling. nih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): This nuclear receptor is a critical regulator of lipid metabolism and inflammation. 9-HODE and its isomers can directly bind to and activate PPARγ, influencing the transcription of target genes. researchgate.net This interaction can stimulate the maturation of monocytes into macrophages and regulate the expression of genes involved in lipid uptake and synthesis, such as CD36 and Fatty Acid Synthase (FASN). researchgate.netmdpi.com However, the signaling through PPARγ appears to be independent of GPR132 activation. nih.gov

FOXO Transcription Factors: Recent research in Drosophila has identified the forkhead box protein O (dFOXO) as a key target of 9-(S)-HODE. mcmed.us This lipid mediator triggers the activation of dFOXO through the JNK signaling pathway, leading to its nuclear accumulation and binding to target gene promoters. mcmed.us This suggests that 9-(S)-HODE has the potential to influence insulin (B600854) signaling and cellular stress responses, providing a molecular link between lipid peroxidation and metabolic regulation. mcmed.us

| Receptor | Receptor Type | Key Downstream Signaling Pathways | Associated Biological Outcome |

|---|---|---|---|

| GPR132 (G2A) | G Protein-Coupled Receptor | PLC/Ca²⁺, G13/Rho, Ras/ERK, Gαq/PKC | Inflammation, Monocyte activation, TRPV1 sensitization |

| TRPV1 | Ion Channel | Ca²⁺ influx | Pain perception, Inflammatory hyperalgesia |

| PPARγ | Nuclear Receptor | Transcriptional regulation of target genes (e.g., FABP4, CD36) | Macrophage differentiation, Lipid metabolism |

| dFOXO | Transcription Factor | JNK pathway | Cell cycle arrest, Modulation of insulin signaling |

Investigation of Isomer-Specific Biological Activities

Linoleic acid oxidation can produce various isomers of HODE, including stereoisomers (S and R) and geometric isomers, each with potentially distinct biological activities. A significant research focus is to dissect these isomer-specific effects to understand their unique contributions to physiology and pathology.

The main isomers include 9(S)-HODE, 9(R)-HODE, and their regioisomer counterparts, 13(S)-HODE and 13(R)-HODE. wikipedia.org Studies comparing these molecules have revealed significant differences in their receptor activation and cellular effects.

Enantiomer-Specific Effects: The chirality of the hydroxyl group (S vs. R configuration) is a critical determinant of biological activity. For instance, studies on colorectal cancer cell lines have shown that 9(S)-HODE and 13(S)-HODE tend to induce apoptosis, whereas their R-enantiomers, 9(R)-HODE and 13(R)-HODE, can promote cell growth. nih.gov This suggests that the balance between S and R enantiomers within a tissue could be crucial for maintaining homeostasis between cell proliferation and apoptosis. nih.gov In modulating the TRPV1 ion channel, the 9(S)-HODE enantiomer shows greater potency and efficacy compared to the 9(R)-HODE form. nih.gov

Regioisomer-Specific Effects: The position of the hydroxyl group (e.g., at carbon 9 vs. carbon 13) also dictates function. While both 9-HODE and 13-HODE can activate PPARγ, their pro-inflammatory actions can differ. nih.gov 9-HODE is considered a more potent ligand for the pro-inflammatory GPR132 receptor compared to 13-HODE. nih.gov In the context of atherosclerosis, 13-HODE, generated enzymatically in early stages, may have protective effects through PPARγ, while 9-HODE, often formed non-enzymatically in later stages, contributes to pro-inflammatory responses via GPR132, leading to plaque progression. nih.gov

Geometric Isomer-Specific Effects: The configuration of the double bonds also influences activity. For example, studies on PPARγ activation have shown that different geometric isomers of 9-HODE, such as 9-(Z,E)-HODE and 9-(E,E)-HODE, exhibit different agonist activities. nih.gov In fact, 9-(E,E)-HODE may act as a partial agonist or even decrease the expression of PPARγ-target genes in certain contexts. nih.gov

| Isomer | Key Biological Activity/Finding | Primary Receptor/Pathway Implicated |

|---|---|---|

| 9(S)-HODE | Pro-inflammatory; Potent GPR132 and TRPV1 agonist; Induces apoptosis in some cancer cells. | GPR132, TRPV1, PPARγ |

| 9(R)-HODE | Promotes cell growth in some cancer cells; Less potent TRPV1 agonist. | Unknown growth pathways |

| 13(S)-HODE | Activates PPARγ, potentially protective in early atherosclerosis; Induces apoptosis. | PPARγ |

| 9-(E,E)-HODE | May act as a partial agonist or antagonist of PPARγ. | PPARγ |

Role in Inter-Kingdom Chemical Communication

An intriguing and novel area of research is the role of oxidized fatty acids like 9-HODE in mediating communication between organisms from different kingdoms, such as between microbes, fungi, and their hosts. Oxylipins are evolutionarily ancient signaling molecules, making them ideal candidates for such cross-kingdom dialogue.

While direct evidence for (9S)-9-HODE in these interactions is still emerging, studies on its precursors and related molecules provide a strong basis for this hypothesis. For example, plant-derived oxylipins, including the precursor to 9-HODE, 9-hydroperoxy octadecadienoic acid (9-HPODE), can influence developmental processes in fungi. Specifically, these molecules can induce or alter spore formation in various Aspergillus species, indicating that fungi can sense and respond to lipid signals from their plant hosts.

Given that host organisms, including mammals, and microbes both produce a variety of oxylipins, it is plausible that (9S)-9-HODE acts as a signaling molecule in host-microbe interactions, potentially influencing symbiotic or pathogenic relationships. This represents a fertile ground for future investigations into the ecological and physiological significance of this compound beyond its role within a single organism.

Development of Research Probes and Pharmacological Tools

To fully investigate the signaling pathways and biological functions of (9S)-9-HODE, the development and application of specific research probes and pharmacological tools are essential. These tools allow researchers to selectively block or stimulate pathways to determine the molecule's specific effects.

Current research often relies on tools that target the known receptors of 9-HODE:

Receptor Antagonists: Pharmacological antagonists for HODE receptors are critical for mechanistic studies. For example, the TRPV1 antagonist capsazepine has been used to block 9-HODE-induced calcium influx in dorsal root ganglion neurons, confirming the role of this channel in mediating the lipid's effects. mdpi.comnih.gov Similarly, PPARγ antagonists like T0070907 have been employed to demonstrate that HODE-induced expression of certain genes is dependent on PPARγ activation. nih.gov

Antibodies: Specific antibodies that can bind to and sequester HODEs serve as valuable research probes. In studies of inflammatory pain, the co-administration of anti-9-HODE and anti-13-HODE antibodies was shown to significantly reduce carrageenan-induced hyperalgesia. nih.gov This approach provides direct evidence for the involvement of endogenous HODEs in the pathological process.

Gene Silencing: Molecular biology techniques, such as the use of small interfering RNA (siRNA) to silence the gene for GPR132, have been instrumental. Such studies have helped to distinguish GPR132-dependent pathways from those mediated by other receptors like PPARγ. nih.gov

The future development of more specific GPR132 antagonists and fluorescently labeled 9-HODE analogues would greatly accelerate research by allowing for more precise pathway inhibition and direct visualization of the molecule's interactions within cells and tissues.

Integration with Multi-omics Approaches (Transcriptomics, Metabolomics)

To capture the full spectrum of (9S)-9-HODE's biological impact, researchers are increasingly integrating multi-omics approaches. Combining metabolomics (the study of small molecules) and transcriptomics (the study of gene expression) provides a more comprehensive understanding of how 9-HODE influences cellular function from gene regulation to metabolic output.

Metabolomics: Metabolomic profiling has solidified the role of 9-HODE as a biomarker for oxidative stress and inflammation in various physiological and pathological states, such as following intense exercise. Measuring levels of 9-HODE and its isomers in biological fluids and tissues allows for the assessment of lipid peroxidation status.

Transcriptomics: Transcriptomic analyses reveal how 9-HODE modulates cellular function at the level of gene expression. A recent study in HepG2 liver cells showed that 9-HODE treatment significantly alters the expression of genes involved in lipid metabolism. mdpi.com Specifically, it increased the expression of CD36 (a fatty acid translocase), FASN (Fatty Acid Synthase), and PPARγ , which collectively promote fatty acid uptake and synthesis. mdpi.com

By integrating these approaches, a clearer picture emerges: an increase in 9-HODE levels (detected by metabolomics) can lead to changes in the expression of key metabolic genes (detected by transcriptomics), resulting in a functional outcome, such as increased triglyceride accumulation in liver cells. mdpi.com This integrated multi-omics strategy is crucial for building comprehensive models of 9-HODE's role in complex diseases and for uncovering novel pathways and therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers identify and distinguish (9S)-9-hydroxyoctadeca-10,12-dienoic acid [(9S)-9-HODE] from structural analogs like 9-OxoODE or 13-HODE?

- Methodological Answer : Utilize chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve stereoisomers, as (9S)-9-HODE has a specific S-configuration at C9. Confirm identity via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR), focusing on the hydroxyl group at C9 and conjugated double bonds at C10 and C110. Compare retention times and spectral data against authenticated standards .

Q. What are the optimal synthetic or extraction protocols for obtaining enantiopure (9S)-9-HODE?

- Methodological Answer : Natural extraction from Dimorphotheca sinuata seeds provides a green source due to high natural abundance of (S)-dimorphecholic acid, a precursor. For synthetic routes, employ enantioselective oxidation of linoleic acid using lipoxygenases (e.g., soybean LOX-1) under controlled pH (pH 9.0) and temperature (4°C) to favor 9(S)-hydroperoxide formation, followed by reduction with NaBH4 to yield (9S)-9-HODE .

Q. What standard protocols are recommended for detecting and quantifying (9S)-9-HODE in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reverse-phase C18 column and negative ionization mode. Sample preparation should include solid-phase extraction (SPE) with Oasis HLB cartridges. Quantify using deuterated internal standards (e.g., d4-9-HODE) to correct for matrix effects. Limit of detection (LOD) is typically <1 ng/mL .

Advanced Research Questions

Q. How to design experiments investigating the dual pro-inflammatory and anti-inflammatory roles of (9S)-9-HODE in disease models?

- Methodological Answer : Use cell-specific models (e.g., macrophages or keratinocytes) to assess context-dependent effects. Measure cytokine profiles (IL-6, TNF-α) under varying oxygen levels (normoxia vs. hypoxia) and compare outcomes with PPARγ agonists/antagonists. Employ CRISPR-Cas9 knockouts of PPARγ or NF-κB to dissect signaling pathways .

Q. How can researchers resolve contradictions in reported data on (9S)-9-HODE’s role in cancer progression?

- Methodological Answer : Conduct metabolomic-transcriptomic co-analysis to identify confounding variables (e.g., lipid peroxidation byproducts or competing oxylipins). Use isotope-labeled (9S)-9-HODE in xenograft models to track tumor uptake and correlate with transcriptomic signatures (e.g., TGFBI or BMP5 expression). Validate findings across multiple cancer cell lines (e.g., bladder vs. renal carcinoma) .

Q. What experimental approaches are suitable for studying (9S)-9-HODE’s involvement in lipid peroxidation and oxidative stress?

- Methodological Answer : Employ fluorescent probes like MitoCLox to monitor mitochondrial lipid peroxidation in real time. Combine with ROS scavengers (e.g., NAC) or ferroptosis inhibitors (e.g., ferrostatin-1) to isolate mechanisms. Quantify 9-hydroperoxy derivatives via LC-MS and correlate with glutathione (GSH) depletion assays .

Q. How to investigate (9S)-9-HODE’s interaction with nuclear receptors (e.g., PPARα/γ) in metabolic regulation?